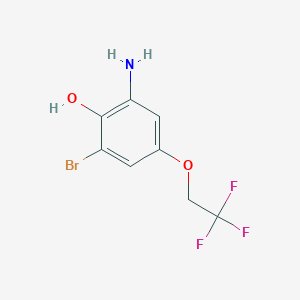

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol

Description

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol is a halogenated phenolic compound characterized by:

- Amino group (-NH₂) at position 2 of the phenol ring.

- Bromo substituent (-Br) at position 4.

- Trifluoroethoxy group (-OCH₂CF₃) at position 3.

The trifluoroethoxy group introduces strong electron-withdrawing effects, enhancing the phenol’s acidity compared to non-fluorinated analogs. The bromo substituent provides a reactive site for further functionalization, while the amino group enables hydrogen bonding and coordination chemistry.

Properties

Molecular Formula |

C8H7BrF3NO2 |

|---|---|

Molecular Weight |

286.05 g/mol |

IUPAC Name |

2-amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol |

InChI |

InChI=1S/C8H7BrF3NO2/c9-5-1-4(2-6(13)7(5)14)15-3-8(10,11)12/h1-2,14H,3,13H2 |

InChI Key |

JQJDXFNSGALHJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol typically involves the following steps:

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, amination, and trifluoroethoxylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols.

Scientific Research Applications

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

Chemistry: Used as a reactant in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-2-bromo-6-fluorophenol (C₆H₅BrFNO)

- Key Differences :

- Position 4 substituent: Fluoro (-F) instead of trifluoroethoxy (-OCH₂CF₃).

- Molecular weight: 206.01 g/mol (vs. ~284.05 g/mol for the target compound).

- Fluorine’s smaller size and lower steric hindrance in 4-Amino-2-bromo-6-fluorophenol may favor different reaction pathways, such as nucleophilic aromatic substitution .

2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)

- Key Differences: Acetophenone backbone (vs. phenol in the target compound). Methoxy (-OCH₃) at position 4’ (vs. trifluoroethoxy at position 4).

- Functional Implications: The ketone group in acetophenone derivatives enables condensation reactions, unlike the phenolic -OH in the target compound. Methoxy is less electron-withdrawing than trifluoroethoxy, leading to reduced acidity (pKa ~10 vs. ~8–9 for trifluoroethoxy-substituted phenols) .

Lansoprazole-Related Compounds (e.g., 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl derivatives)

- Key Differences: Pyridine ring (vs. phenol in the target compound). Additional functional groups (e.g., sulfonyl, benzimidazole).

- Functional Implications: Pyridine’s weaker acidity (pKa ~1 vs. phenol’s ~10) affects protonation states under physiological conditions. The sulfonyl groups in lansoprazole analogs target proton pumps, whereas the amino and bromo groups in the target compound may facilitate alternative binding interactions .

2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol (C₁₆H₁₇NO₂)

- Key Differences: Ethoxy (-OCH₂CH₃) at position 2 (vs. trifluoroethoxy at position 4 in the target compound). Imino (-CH=N-) functional group.

- Functional Implications: Ethoxy’s electron-donating nature reduces phenol acidity compared to trifluoroethoxy. The imino group enables Schiff base formation, a feature absent in the target compound but relevant for coordination chemistry .

Physicochemical and Functional Comparison Table

Biological Activity

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₉H₈BrF₃NO₂

- Molecular Weight : Approximately 284.06 g/mol

The presence of the trifluoroethoxy group significantly influences the compound's hydrophobicity and biological activity, enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Adrenergic Receptor Modulation : Similar compounds have shown selective antagonism towards α1a-adrenoceptors, which are crucial in regulating smooth muscle contraction in the prostate gland. This mechanism is particularly relevant for treating benign prostatic hyperplasia (BPH) .

- Antiapoptotic Activity : Compounds with structural similarities have been studied for their ability to bind to antiapoptotic proteins like Bcl-2. This binding can lead to increased cytotoxicity in cancer cells by promoting apoptosis .

- Topoisomerase Inhibition : Some derivatives have demonstrated the ability to inhibit topoisomerase enzymes, which play a vital role in DNA replication and transcription. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Biological Activity and Pharmacological Studies

Research has indicated that this compound exhibits significant biological activities:

- Anticancer Properties : Studies show that similar compounds can induce cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell migration .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Bcl-2 Antagonists :

- Topoisomerase Inhibition Study :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrF₃NO₂ |

| Molecular Weight | 284.06 g/mol |

| Biological Targets | α1a-Adrenoceptors, Bcl-2 |

| Anticancer Activity | Yes |

| Anti-inflammatory Activity | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.